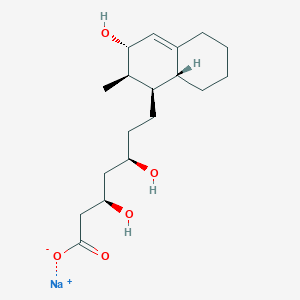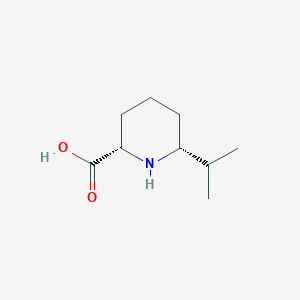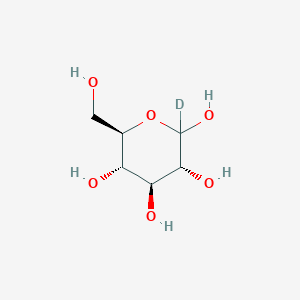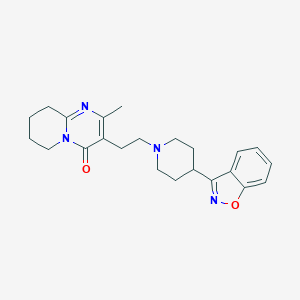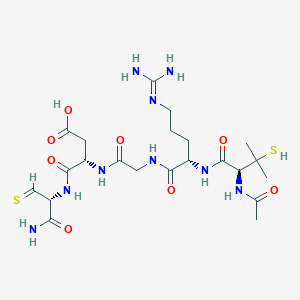
Cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide), commonly known as cyclo(RGDfC), is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide has a unique structure that allows it to interact with specific receptors on the surface of cells, making it useful in the areas of drug delivery and cancer therapy.
Mécanisme D'action
Cyclo(RGDfC) binds to integrin receptors on the surface of cells, specifically the αvβ3 and αvβ5 integrins. This binding triggers a series of intracellular signaling events that can lead to cell proliferation, migration, and survival. By targeting these integrins, cyclo(RGDfC) can disrupt these signaling pathways, leading to cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that cyclo(RGDfC) can induce apoptosis (programmed cell death) in cancer cells. This peptide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is necessary for tumor growth and metastasis. In addition, cyclo(RGDfC) has been shown to enhance the uptake of therapeutic agents by cancer cells, making it a promising tool for drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using cyclo(RGDfC) in lab experiments is its specificity for integrin receptors on the surface of cells. This allows researchers to selectively target cancer cells, while sparing healthy cells. However, one limitation of using cyclo(RGDfC) is its stability. The disulfide bond that forms the cyclic structure of the peptide can be easily broken under certain conditions, which can affect its activity.
Orientations Futures
There are several potential future directions for the use of cyclo(RGDfC) in cancer therapy. One area of research is the development of novel drug delivery systems that utilize this peptide. Another area of research is the modification of the peptide to enhance its stability and activity. Additionally, there is ongoing research into the use of cyclo(RGDfC) in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Overall, the potential applications of cyclo(RGDfC) in cancer therapy make it an exciting area of research with promising future directions.
Méthodes De Synthèse
The synthesis of cyclo(RGDfC) involves the use of solid-phase peptide synthesis (SPPS). This method involves the step-by-step addition of amino acids to a growing peptide chain on a solid support. The cyclic structure of cyclo(RGDfC) is achieved through the formation of a disulfide bond between the cysteine residues.
Applications De Recherche Scientifique
Cyclo(RGDfC) has been extensively studied for its potential applications in the field of cancer therapy. This peptide has been shown to selectively target integrin receptors that are overexpressed on the surface of cancer cells. By targeting these receptors, cyclo(RGDfC) can deliver therapeutic agents specifically to cancer cells, while sparing healthy cells.
Propriétés
Numéro CAS |
145706-74-7 |
|---|---|
Nom du produit |
Cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide) |
Formule moléculaire |
C22H37N9O8S2 |
Poids moléculaire |
619.7 g/mol |
Nom IUPAC |
(3S)-3-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-methyl-3-sulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H37N9O8S2/c1-10(32)28-16(22(2,3)41)20(39)30-11(5-4-6-26-21(24)25)18(37)27-8-14(33)29-12(7-15(34)35)19(38)31-13(9-40)17(23)36/h9,11-13,16,41H,4-8H2,1-3H3,(H2,23,36)(H,27,37)(H,28,32)(H,29,33)(H,30,39)(H,31,38)(H,34,35)(H4,24,25,26)/t11-,12-,13-,16-/m0/s1 |
Clé InChI |
CSJYAMIRXXNWJD-QCQGSNGOSA-N |
SMILES isomérique |
CC(=O)N[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=S)C(=O)N)C(C)(C)S |
SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
SMILES canonique |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=S)C(=O)N)C(C)(C)S |
Autres numéros CAS |
145706-74-7 |
Séquence |
XRGDX |
Synonymes |
c-APAGAC cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2 cyclo(acetylpenicillamyl-arginyl-glycyl-aspartyl-cysteinamide) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



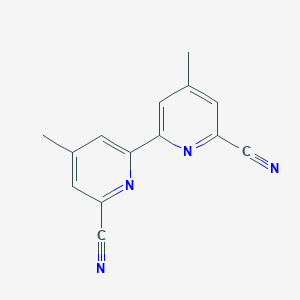
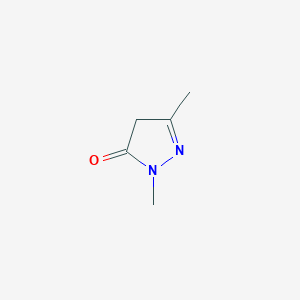
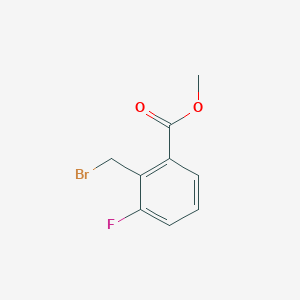
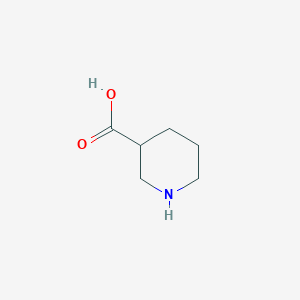
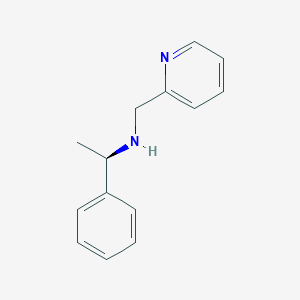
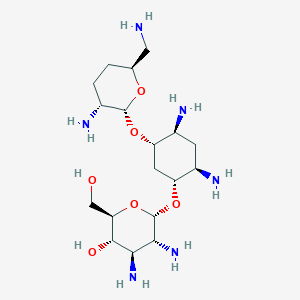
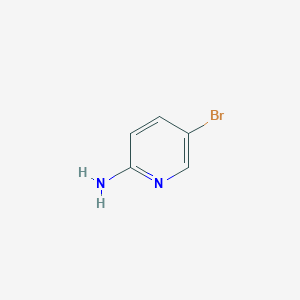
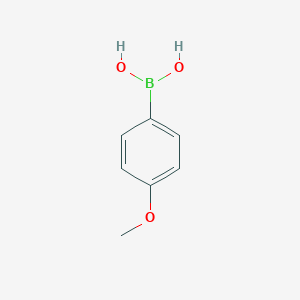
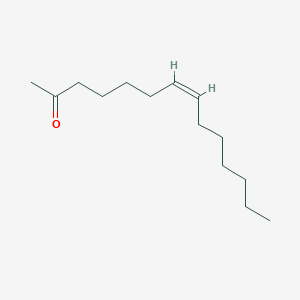
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
